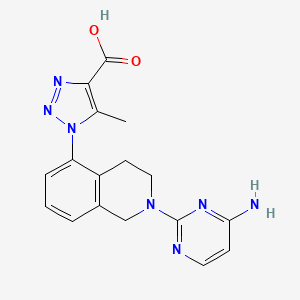
1-(2-(4-Aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-Aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a unique combination of pyrimidine, isoquinoline, and triazole moieties
准备方法
The synthesis of 1-(2-(4-Aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions The synthetic route often begins with the preparation of the 4-aminopyrimidine derivative, followed by the formation of the tetrahydroisoquinoline ringReaction conditions may include the use of various catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
化学反应分析
This compound can undergo several types of chemical reactions, including:
Oxidation: The amino group in the pyrimidine ring can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The hydrogen atoms in the triazole ring can be substituted with various functional groups using appropriate reagents.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and triazole rings are known to interact with the active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
相似化合物的比较
Compared to other similar compounds, 1-(2-(4-Aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid stands out due to its unique combination of functional groups. Similar compounds include:
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Pyrrolo[2,3-d]pyrimidine derivatives: Investigated for their kinase inhibitory properties.
Indole derivatives: Explored for their broad-spectrum biological activities.
This compound’s unique structure allows for a wide range of chemical modifications, making it a versatile candidate for various applications.
属性
CAS 编号 |
1334203-50-7 |
|---|---|
分子式 |
C17H17N7O2 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
1-[2-(4-aminopyrimidin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C17H17N7O2/c1-10-15(16(25)26)21-22-24(10)13-4-2-3-11-9-23(8-6-12(11)13)17-19-7-5-14(18)20-17/h2-5,7H,6,8-9H2,1H3,(H,25,26)(H2,18,19,20) |
InChI 键 |
UZRMNFSQUACBRP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)C4=NC=CC(=N4)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


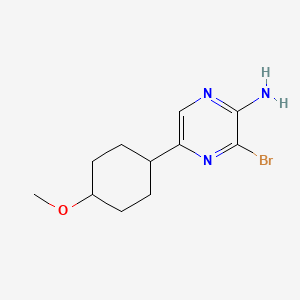
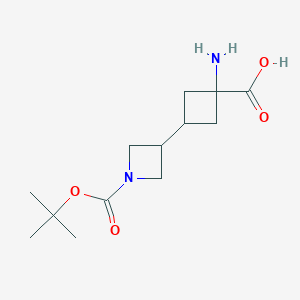

![2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13334499.png)
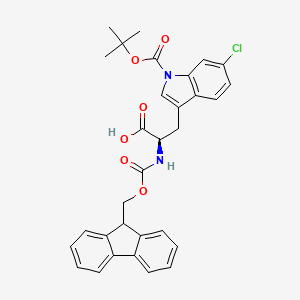
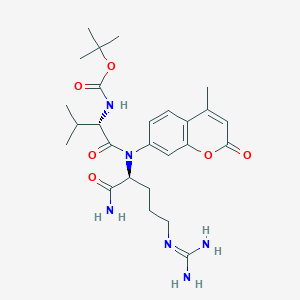
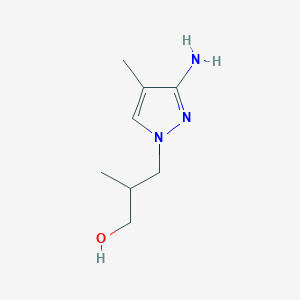
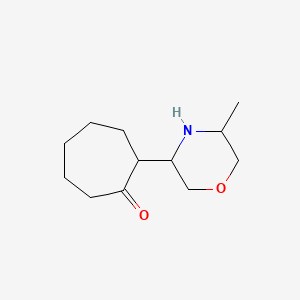
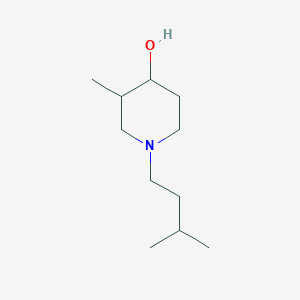
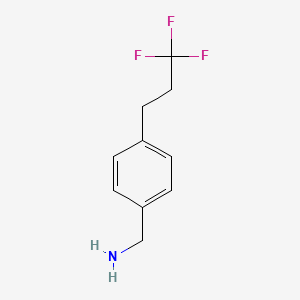
![[(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine](/img/structure/B13334548.png)
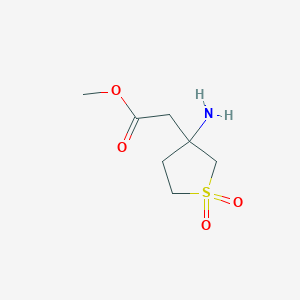
![5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-7-amine](/img/structure/B13334562.png)

